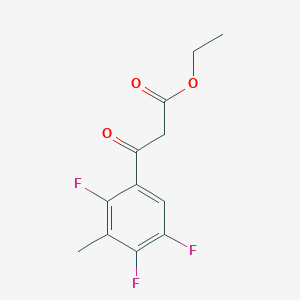

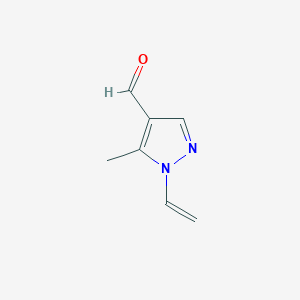

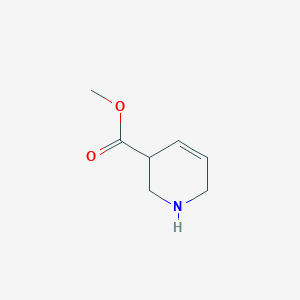

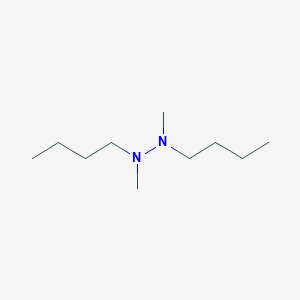

5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and its derivatives involves several chemical reactions, including nucleophilic substitution and condensation followed by hydrolysis. These reactions lead to various products depending on the substituents and reaction conditions employed. For example, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine can yield different products based on the aryl substituent used (Orrego Hernandez et al., 2015). Additionally, the Vilsmeier-Haack reagent has been utilized to synthesize novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, confirming the versatility of this compound in organic synthesis (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, is characterized by its planarity and the orientation of substituents around the pyrazole core. X-ray diffraction studies have provided insight into the crystal structure of these compounds, revealing how substituents influence the overall molecular conformation and the crystal packing (Xu & Shi, 2011).

Applications De Recherche Scientifique

Chemistry and Synthesis of Heterocycles

5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and its derivatives play a crucial role as building blocks in the synthesis of heterocyclic compounds. These compounds have been utilized in creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Their unique reactivity offers mild reaction conditions for generating a wide range of heterocycles, showcasing their significance in synthetic chemistry and dye production (Gomaa & Ali, 2020).

Organophosphorus Chemistry

In organophosphorus chemistry, the compound has been explored for understanding the stereochemical structure of functionalized organophosphorus azoles. Multinuclear NMR spectroscopy and quantum chemistry have been pivotal in studying phosphorylated N-vinylazoles, revealing insights into their Z/E isomerization and providing a reliable approach to studying these compounds (Larina, 2023).

Medicinal Chemistry

In medicinal chemistry, methyl-substituted pyrazoles, including those derived from 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, have shown a broad spectrum of biological activities. They serve as potent scaffolds in drug development, indicating their vast applications in creating new medicinal compounds (Sharma et al., 2021).

Therapeutic Applications

Pyrazoline derivatives, including those synthesized from 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, possess diverse therapeutic properties. They have been identified for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, demonstrating the compound's versatility in contributing to various therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Agent Development

The Knoevenagel condensation, involving 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, plays a significant role in developing anticancer agents. This reaction facilitates the synthesis of α, β-unsaturated ketones/carboxylic acids, crucial in generating biologically active molecules targeting various cancer-related targets (Tokala, Bora, & Shankaraiah, 2022).

Propriétés

IUPAC Name |

1-ethenyl-5-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-9-6(2)7(5-10)4-8-9/h3-5H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBOKXLFAZAAKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C=C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389548 |

Source

|

| Record name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

120841-97-6 |

Source

|

| Record name | 1-Ethenyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120841-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)

![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)

![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)